molecular formula C6HF4Li B14703147 lithium;1,2,3,4-tetrafluorobenzene-6-ide CAS No. 22872-42-0

lithium;1,2,3,4-tetrafluorobenzene-6-ide

Cat. No.: B14703147
CAS No.: 22872-42-0
M. Wt: 156.0 g/mol
InChI Key: MRUUJFUFDLFNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1,2,3,4-tetrafluorobenzene-6-ide is a chemical compound with the molecular formula C6HF4Li It is a derivative of tetrafluorobenzene, where lithium is bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,3,4-tetrafluorobenzene-6-ide typically involves the reaction of 1,2,3,4-tetrafluorobenzene with a lithium reagent. One common method is the direct lithiation of 1,2,3,4-tetrafluorobenzene using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using automated reactors and controlled environments to maintain the purity and consistency of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,4-tetrafluorobenzene-6-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Lithium;1,2,3,4-tetrafluorobenzene-6-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;1,2,3,4-tetrafluorobenzene-6-ide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions, facilitating the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrafluorobenzene: The parent compound without the lithium atom.

    Lithium Phenylide: Another lithium-substituted aromatic compound.

Uniqueness

Lithium;1,2,3,4-tetrafluorobenzene-6-ide is unique due to the presence of both lithium and multiple fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable reagent in various chemical transformations and applications .

Properties

CAS No.

22872-42-0

Molecular Formula

C6HF4Li

Molecular Weight

156.0 g/mol

IUPAC Name

lithium;1,2,3,4-tetrafluorobenzene-6-ide

InChI

InChI=1S/C6HF4.Li/c7-3-1-2-4(8)6(10)5(3)9;/h1H;/q-1;+1

InChI Key

MRUUJFUFDLFNAL-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=[C-]C(=C(C(=C1F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.